molecular formula C12H9ClN2O2 B6388092 2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid CAS No. 1261990-49-1

2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6388092
CAS No.: 1261990-49-1
M. Wt: 248.66 g/mol
InChI Key: VPLPCWUZFOBSEC-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a carboxylic acid group at the 4-position, and a 4-chlorophenyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzene, undergoes nitration to form 4-chloronitrobenzene.

    Reduction: The nitro group is then reduced to an amino group, yielding 4-chloroaniline.

    Coupling Reaction: 4-chloroaniline is subjected to a coupling reaction with a pyridine derivative, such as 2-chloropyridine-4-carboxylic acid, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyridine: Similar structure but lacks the 4-chlorophenyl group.

    5-Amino-2-chloropyridine-4-carboxylic acid: Similar structure but with different substitution patterns on the pyridine ring.

    4-Amino-2-chloropyridine: Lacks the carboxylic acid group.

Uniqueness

2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid is unique due to the combination of functional groups and their specific positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLPCWUZFOBSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687307
Record name 2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-49-1
Record name 2-Amino-5-(4-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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